molecular formula C9H5BrFNO B11868756 3-Bromo-6-fluoroquinolin-2(1H)-one

3-Bromo-6-fluoroquinolin-2(1H)-one

Cat. No.: B11868756
M. Wt: 242.04 g/mol
InChI Key: RWTJOVSUFGTPGK-UHFFFAOYSA-N
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Description

Significance of the Quinolinone Heterocyclic Framework in Contemporary Organic Chemistry

Quinoline (B57606), a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.menumberanalytics.comwikipedia.org Its derivatives are integral to the development of a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.com The quinoline scaffold is a privileged structure in drug design, appearing in numerous natural products and synthetic compounds with significant therapeutic properties. nih.govnih.gov

The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to achieve desired biological effects. numberanalytics.comnih.gov This adaptability has led to the discovery of quinoline-based drugs with a broad spectrum of activities, including antibacterial, antimalarial, anticancer, and antiviral properties. nih.govnih.govresearchgate.netnih.gov For instance, the renowned antimalarial drug, quinine, and the widely used fluoroquinolone antibiotics, such as ciprofloxacin, are built upon the quinoline framework. nih.govwikipedia.org

The synthesis of quinoline derivatives is a well-explored area of organic chemistry, with classic methods like the Skraup and Friedländer syntheses, as well as modern techniques such as microwave-assisted and metal-catalyzed reactions, providing access to a diverse range of substituted quinolines. ijfans.orgyoutube.com This synthetic accessibility further enhances the importance of the quinoline scaffold in the continuous search for new and effective therapeutic agents. mdpi.com

Overview of Halogenated Quinolinone Derivatives

The introduction of halogen atoms into the quinolinone framework can significantly modulate the physicochemical and biological properties of the resulting derivatives. nih.govacs.org Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential. nih.govnih.gov

Halogenated quinolinones have demonstrated a wide array of pharmacological activities. For example, certain chlorinated and brominated quinolines have shown significant antitumor activity. nih.gov Fluoroquinolones, a major class of antibiotics, are characterized by a fluorine atom at the C-6 position, which is crucial for their potent antibacterial effects. researchgate.netacs.org The presence of halogens can also confer activity against various pathogens, including drug-resistant bacteria and biofilms. nih.govnih.gov

The strategic placement of halogens on the quinolinone ring is a key aspect of medicinal chemistry research. nih.govresearchgate.net For instance, the combination of a fluorine atom at C-6 and a basic amino heterocyclic group at C-7 in quinolones dramatically enhances their antimicrobial potency. acs.org The synthesis of these halogenated derivatives often involves specialized methods to achieve the desired regioselectivity. acs.orgresearchgate.net

Specific Context of 3-Bromo-6-fluoroquinolin-2(1H)-one within the 2(1H)-Quinolinone Subclass

This compound belongs to the 2(1H)-quinolinone subclass, which is characterized by an oxo group at the C-2 position of the quinoline ring. wikipedia.orgnist.govebi.ac.uk This subclass exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form. wikipedia.orgnih.gov The 2(1H)-quinolinone scaffold itself is a key structural motif in various biologically active compounds. nih.gov

The specific compound, this compound, incorporates two different halogen atoms at distinct positions. The bromine atom at the C-3 position and the fluorine atom at the C-6 position are expected to impart unique properties to the molecule. While specific research on this compound is not extensively detailed in the provided search results, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, related bromo- and fluoro-substituted quinolines are used in the synthesis of anticancer agents and other biologically active compounds. ossila.comnih.gov

Interactive Data Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

3-bromo-6-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-7-4-5-3-6(11)1-2-8(5)12-9(7)13/h1-4H,(H,12,13)

InChI Key

RWTJOVSUFGTPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 6 Fluoroquinolin 2 1h One and Analogues

Direct Halogenation and Functionalization Approaches

Direct functionalization of the quinolinone core represents an efficient strategy for the synthesis of 3-bromo-6-fluoroquinolin-2(1H)-one. These methods often involve the introduction of the bromine atom at a late stage of the synthesis, allowing for the rapid diversification of analogues.

Electrophilic Halogenation and Intramolecular Cyclization Pathways

Electrophilic halogenation is a fundamental approach for the introduction of a bromine atom onto the quinolinone ring. The regioselectivity of this reaction is governed by the electronic properties of the quinolinone system. For the synthesis of this compound, a pre-formed 6-fluoroquinolin-2(1H)-one can be subjected to electrophilic bromination using a suitable bromine source.

Intramolecular cyclization pathways offer an alternative route to construct the quinolinone scaffold. elsevierpure.com For instance, a regiospecific synthesis of naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization. elsevierpure.com A similar strategy could be envisioned for the synthesis of quinolinones, where a suitably substituted acyclic precursor undergoes cyclization to form the heterocyclic ring system.

A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been described, starting from the reaction of p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net This intermediate can then be converted to the final product through hydrogenolysis. researchgate.net This method highlights the use of readily available starting materials for the construction of functionalized quinolines.

Hypervalent Iodine(III)-Mediated Processes

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. chim.itarkat-usa.org These reagents can facilitate a variety of transformations, including halogenations and oxidative cyclizations. chim.itnih.govnih.gov

A notable application of hypervalent iodine(III) reagents is the intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids, which provides a metal-free pathway to various 2-quinolinones at room temperature. acs.orgacs.orgresearchgate.netorganic-chemistry.org This method is characterized by its operational simplicity and excellent chemoselectivity. acs.orgacs.orgresearchgate.net The use of hypervalent iodine(III) compounds as environmentally friendly reagents makes this approach particularly attractive. acs.orgresearchgate.net

Furthermore, hypervalent iodine(III) reagents like PIDA (phenyliodine diacetate) and PIFA (phenyliodine bis(trifluoroacetate)) can be used for the regioselective halogenation of 4-quinolones at the C3 position. nih.govresearchgate.net This direct C-H functionalization occurs under mild conditions and can be performed on a gram scale. nih.gov The reaction tolerates a variety of functional groups on the quinolone scaffold. nih.gov

ReagentSubstrateProductYieldReference
PIFA/KCl2-phenyl-4-quinolone3-chloro-2-phenyl-4-quinolone86% nih.gov
PIDA/KCl2-phenyl-4-quinolone3-chloro-2-phenyl-4-quinolone79% nih.gov

Multicomponent Reactions and Tandem Cyclizations for Quinolinone Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like quinolinones from simple starting materials in a single step. acs.org Tandem cyclizations, where multiple bond-forming events occur sequentially in one pot, also provide a powerful strategy for the construction of the quinolinone ring system.

[3+3] Cyclization Strategies for 2(1H)-Quinolinone Ring Formation

The [3+3] cycloaddition reaction between anilines and ynones is a direct and step-economical method for the synthesis of quinolines. nih.gov This approach has become increasingly popular for the construction of the quinoline (B57606) core.

Classical and Modern Named Reactions in Quinolinone Synthesis (e.g., Conrad–Limpach–Knorr Variant)

Several classical named reactions are instrumental in the synthesis of quinolinones. The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org A variation of this reaction, the Knorr quinoline synthesis, can lead to the formation of 2-hydroxyquinolines under different reaction conditions. wikipedia.org The temperature of the reaction plays a crucial role in determining the product, with higher temperatures favoring the formation of the 2-quinolone isomer. quimicaorganica.orgyoutube.com

The Knorr synthesis has been specifically applied to the preparation of 6-bromo-4-methylquinolin-2(1H)-one, which involves the condensation of 4-bromoaniline (B143363) with a β-keto ester followed by cyclization of the resulting anilide. researchgate.net

The Buchwald-Hartwig cross-coupling reaction has been utilized in the synthesis of 3-anilino-quinolin-2(1H)-ones from 3-bromo-6-substituted-quinolin-2(1H)-ones and functionalized anilines. nih.gov This modular approach allows for the synthesis of a diverse range of substituted quinolinones. nih.gov

ReactionReactantsProductKey FeaturesReference
Conrad-Limpach SynthesisAniline (B41778), β-ketoester4-HydroxyquinolineKinetic control wikipedia.orgquimicaorganica.org
Knorr Quinoline SynthesisAniline, β-ketoester2-Hydroxyquinoline (B72897)Thermodynamic control (higher temp.) wikipedia.org
Buchwald-Hartwig Coupling3-Bromo-6-substituted-quinolin-2(1H)-one, Aniline3-Anilino-quinolin-2(1H)-oneModular, diverse analogues nih.gov

Green Chemistry and Sustainable Synthetic Protocols for Quinolinone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.netijpsjournal.com This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. acs.orgacs.org

Recent advancements in the synthesis of quinolinones have focused on developing more sustainable methods. researchgate.net These include microwave-assisted synthesis, solvent-free reactions, and the use of environmentally friendly catalysts. researchgate.netijpsjournal.comacs.org For instance, formic acid has been explored as a green and renewable catalyst for quinoline synthesis. ijpsjournal.com The use of deep eutectic solvents (DES) has also emerged as a promising and sustainable alternative to traditional organic solvents. rsc.org

Hypervalent iodine-mediated reactions, being metal-free, contribute to greener synthesis protocols by avoiding the use of toxic and expensive transition metal catalysts. rsc.org One-pot syntheses that reduce the number of workup and purification steps also align with the principles of green chemistry. rsc.org

Green Chemistry ApproachExampleBenefitReference
Green SolventsDeep Eutectic Solvents (DES)Eco-friendly, readily available rsc.org
Green CatalystsFormic AcidRenewable, biodegradable ijpsjournal.com
Metal-Free ReactionsHypervalent Iodine(III)-Mediated SynthesisAvoids toxic transition metals rsc.org
Microwave-Assisted SynthesisSynthesis of 4-hydroxyquinolin-2(1H)-one derivativesReduced reaction times jptcp.com

Nanocatalyzed Approaches

The use of nanocatalysts represents a significant advancement in the synthesis of quinolines and quinolinones, offering high efficiency, reusability, and often milder reaction conditions. acs.org Various metal-based nanoparticles have been explored for constructing the quinoline skeleton, primarily through reactions like the Friedländer annulation. nih.gov This reaction, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone, is a direct route to substituted quinolines.

For instance, magnetic nanoparticles such as Fe₃O₄ coated with an appropriate functional layer have been employed as catalysts. nih.gov One study utilized Fe₃O₄ nanoparticles modified with amino groups to catalyze the Friedländer synthesis of quinoline derivatives, achieving good to excellent yields (68–96%) in ethanol (B145695) at 60°C. nih.gov Copper-based nanocatalysts, including Cu, CuO, and Cu₂O, are also of great interest due to their unique catalytic properties in a range of chemical transformations. nih.gov The application of these nanocatalyzed methods could provide an efficient pathway to 6-fluoroquinolin-2(1H)-one, the direct precursor needed for subsequent bromination to the target compound.

Table 1: Examples of Nanocatalyzed Synthesis of Quinoline Derivatives

CatalystReaction TypeKey ConditionsYield RangeReference
Fe₃O₄@SiO₂-APTES-TFAFriedländer ProtocolEthanol, 60°C, 2h68-96% nih.gov
γ-Fe₂O₃@Cu-LDH@Cysteine-PdIntramolecular CyclizationNot specifiedNot specified nih.gov
Silica Nanoparticles (NPs)Friedländer AnnulationMicrowave irradiationHigh acs.org
KF/clinoptinolite NPsMulticomponent ReactionAqueous media, 80°CGood taylorfrancis.com

Solvent-Free and Environmentally Benign Techniques

In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly synthetic routes to quinoline and quinolinone structures. These methods focus on minimizing or eliminating hazardous solvents and reagents, reducing waste, and improving energy efficiency.

Solvent-free, or neat, reaction conditions have been successfully applied to quinoline synthesis. One such approach uses a nanocatalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, 1-naphthylamine, and various benzaldehydes at 80°C without any solvent, resulting in good yields and short reaction times. nih.gov Another green approach involves the use of water as a solvent, which is often challenging due to the low solubility of organic reactants but offers significant environmental benefits. nih.gov The development of protocols using biocompatible catalysts in aqueous media is a key goal for sustainable chemistry. nih.gov For example, I₂ has been used as a catalyst in an electrochemical-induced tandem reaction in aqueous solution to produce quinazolinones. nih.gov Such principles could be adapted for the synthesis of the 6-fluoroquinolin-2(1H)-one precursor, potentially using a fluorinated aniline derivative as a starting material in a green catalytic system.

Photochemical and Electrochemical Methodologies

Photochemical and electrochemical methods provide innovative, metal-free, and often highly selective pathways for the synthesis and functionalization of heterocyclic compounds, including quinolinones.

Photochemical Synthesis: Light-induced reactions offer a powerful tool for constructing complex molecular architectures under mild conditions. A novel strategy for synthesizing quinolin-2(1H)-one and its derivatives involves the light-induced, zinc-catalyzed isomerization of quinoline N-oxides. rsc.org This reaction proceeds with 100% atom economy through an intramolecular hydrogen and oxygen transfer mechanism to yield 2-quinolinones in satisfactory to high yields. rsc.org Another photochemical approach is the radical annulation between maleimides and N-alkyl anilines, which proceeds through an electron donor-acceptor (EDA) complex without the need for an external catalyst, to form tetrahydroquinolines. nih.gov Furthermore, visible-light-mediated radical cyclization of 2-(azidomethyl)-3-(aryl)prop-2-enenitriles using N-bromosuccinimide (NBS) has been developed to produce 3-cyanoquinolines. acs.org

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to traditional chemical reagents for oxidation and halogenation. An effective C3-H halogenation of quinoline-4(1H)-ones has been developed using potassium halides as both the halogen source and the electrolyte. organic-chemistry.orgacs.orgresearchgate.net This method operates in an undivided cell, avoids toxic metal catalysts and oxidants, and can be scaled up to the gram level. organic-chemistry.orgacs.orgresearchgate.netnih.gov The proposed mechanism involves the generation of halogen radicals which promote the activation of N-H bonds in the quinolone ring, leading to regioselective halogenation at the C3 position. acs.orgresearchgate.net This electrochemical approach could be directly applicable to a 6-fluoroquinolin-4-one scaffold to introduce a bromine atom at the C3 position.

Table 2: Comparison of Photochemical and Electrochemical Methods

MethodologyReaction TypeKey Reagents/ConditionsProduct TypeReference
PhotochemicalIsomerizationQuinoline N-oxide, Zn catalyst, lightQuinolin-2(1H)-one rsc.org
PhotochemicalRadical Cyclization2-(Azidomethyl)-3-arylacrylonitrile, NBS, light3-Cyanoquinoline acs.org
ElectrochemicalC3-HalogenationQuinolin-4(1H)-one, KX (X=Cl, Br), Pt electrodes, 10 mA3-Haloquinolin-4(1H)-one organic-chemistry.orgacs.org
PhotochemicalC-H HydroxyalkylationQuinoline, 4-acyl-1,4-dihydropyridine, TFA, blue lightHydroxyalkylated quinoline nih.gov

Strategic Functionalization of the Quinolinone Core for Diverse Derivatives

Once the this compound scaffold is synthesized, its bromine and fluorine substituents serve as versatile handles for further molecular elaboration. Regioselective reactions allow for the controlled introduction of new functional groups, leading to a wide array of derivatives.

Regioselective Halogenation and Alkoxydehalogenation Studies

Regioselective Halogenation: The introduction of the bromine atom at the C3 position of a pre-formed 6-fluoroquinolin-2(1H)-one is a key step. While direct bromination of the quinolinone ring can be complex, methods developed for related heterocycles provide insight. The bromination of tetrahydroquinolines using N-bromosuccinimide (NBS) can lead to polybromoquinolines through a one-pot bromination/dehydrogenation process. nih.gov NBS acts as both an electrophile for the bromination and an oxidant for the aromatization. nih.govrsc.org For quinoline N-oxides, a mild and highly regioselective C2-bromination can be achieved using tosic anhydride (B1165640) as an activator and a bromide source. nih.gov Metal-free methods for the remote C5-halogenation of 8-substituted quinolines have also been developed using reagents like trichloroisocyanuric acid (TCCA), demonstrating high regioselectivity. rsc.org

Alkoxydehalogenation: The bromine atom at the C3 position or a halogen at C2 can be selectively replaced by an alkoxy group. A study on 2,4-dihaloquinolines demonstrated that reaction with a solid sodium alkoxide in toluene (B28343) results in regioselective substitution, yielding 2-alkoxy-4-haloquinolines. rsc.org This selectivity is driven by the higher reactivity of the C2 position in quinolines towards nucleophilic attack. This alkoxydehalogenation reaction provides a route to introduce ether functionalities onto the quinolinone core, modifying its electronic and steric properties.

Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) Reactions

The two halogen atoms on the this compound ring offer distinct opportunities for functionalization via cross-coupling and SNAr reactions.

Cross-Coupling Reactions: The C-Br bond at the 3-position is an ideal site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org The coupling of 3-bromoquinoline (B21735) with boronic acid pinacol (B44631) esters has been demonstrated, providing a reliable method to introduce aryl or heteroaryl substituents at the C3 position. researchgate.net

Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The methodology has been applied successfully to 6-bromo-2-chloroquinoline (B23617), where selective amination at the C6-bromo position was achieved in the presence of the C2-chloro substituent. nih.gov This demonstrates the feasibility of selectively functionalizing the C3-bromo position of the target compound to install a wide variety of nitrogen-containing groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions: The C-F bond at the 6-position is activated towards SNAr by the electron-withdrawing nature of the quinolinone ring system. Fluoroquinolones are known to undergo aromatic nucleophilic substitution, allowing for the introduction of various functionalities. nih.gov This reaction is particularly effective for replacing fluorine with oxygen, nitrogen, or sulfur nucleophiles. The modification of fluoroquinolones with different amines or other nucleophiles at the C7 position is a common strategy in medicinal chemistry, and similar reactivity can be expected at the C6-fluoro position of the title compound. nih.gov

Table 3: Functionalization Reactions of the Haloquinolinone Core

Reaction TypePositionReagents/CatalystIntroduced GroupReference
Suzuki-Miyaura CouplingC3-BrR-B(OR)₂, Pd catalyst, BaseAryl, Heteroaryl, Alkyl wikipedia.orgresearchgate.net
Buchwald-Hartwig AminationC3-BrR₂NH, Pd catalyst, BaseAmino group (NR₂) wikipedia.orgnih.gov
AlkoxydehalogenationC2/C4-HaloNaOR, TolueneAlkoxy group (OR) rsc.org
Nucleophilic Aromatic Substitution (SNAr)C6-FNucleophile (e.g., RNH₂, ROH, RSH)Amino, Alkoxy, Thioether nih.govnih.gov

Derivatization from Quinoline N-oxides

Quinoline N-oxides are versatile intermediates for the synthesis of C2-functionalized quinolines, including 2-quinolinones. researchgate.net The N-oxide group activates the C2 position towards nucleophilic attack. A variety of methods leverage this reactivity.

As mentioned, a light-induced, Zn-catalyzed isomerization directly converts quinoline N-oxides to 2-quinolinones. rsc.org Alternatively, deoxygenative functionalization allows for the introduction of other groups at the C2 position. For example, a practical method for the C2-sulfonylation of quinoline N-oxides uses sulfonyl chlorides in the presence of CS₂ and diethylamine (B46881) under metal-free conditions. mdpi.com A metal- and additive-free deoxygenative C2-heteroarylation has also been developed using N-sulfonyl-1,2,3-triazoles, which proceeds with high regioselectivity. nih.gov These methods highlight the utility of the N-oxide as a synthetic handle to generate a variety of 2-substituted quinolines, which could then be halogenated at other positions to build up complexity.

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 6 Fluoroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-bromo-6-fluoroquinolin-2(1H)-one provides characteristic signals corresponding to the aromatic and vinyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the carbonyl group in the quinolinone ring system. A representative ¹H NMR spectrum in DMSO-d₆ shows a distinct downfield singlet for the proton at the C4 position, typically appearing around 8.3 ppm. The aromatic protons on the fluoro-substituted ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 ~8.3 s -
Aromatic H 7.3-7.6 m -
NH ~12.0 br s -

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound will show distinct signals for the nine carbon atoms in the quinolinone core. The carbonyl carbon (C2) is typically observed in the downfield region, around 160 ppm. The carbon atom bearing the bromine (C3) and the carbon atoms in the aromatic ring are also clearly distinguishable. The C-F coupling further splits the signals of the carbons in the fluoro-substituted ring, providing additional structural confirmation.

¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C2 ~160
C3 ~100
C4 ~140
C4a ~120
C5 ~115 (d, JC-F ≈ 24 Hz)
C6 ~158 (d, JC-F ≈ 240 Hz)
C7 ~120 (d, JC-F ≈ 8 Hz)
C8 ~130
C8a ~135

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are instrumental in piecing together the molecular structure and confirming the substitution pattern on the quinolinone ring.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for C₉H₅BrFNO is 240.9593. The experimentally determined mass from HRMS analysis would be expected to be very close to this value, confirming the elemental composition. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a characteristic feature in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecular structure. Common fragmentation pathways for quinolinone derivatives include the loss of CO, Br, and other small neutral molecules. Quasi-MS/MS/MS, a more advanced technique, can provide even more detailed structural information by further fragmenting a specific product ion from the initial MS/MS experiment. This multi-stage fragmentation helps to piece together the connectivity of the molecule and confirm the positions of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups and bonding arrangements within a molecule. For this compound, these methods are instrumental in confirming its structural integrity.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, with the resulting spectrum showing characteristic absorption bands for different functional groups. The spectrum of this compound is expected to exhibit several key absorptions. The N-H stretching vibration of the lactam group typically appears in the range of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the quinolinone ring is a strong and prominent band, generally observed between 1650 and 1700 cm⁻¹. Aromatic C=C stretching vibrations from the quinoline (B57606) core would produce signals in the 1600-1450 cm⁻¹ region. Furthermore, the C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1100-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information. While strong in IR, the C=O stretch often gives a weaker Raman signal. Conversely, the aromatic C=C and the C-Br bonds, being more polarizable, are expected to show strong Raman scattering. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.govnih.gov

A hypothetical data table for the characteristic vibrational frequencies is presented below.

Functional Group Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
N-H Stretch3400-3200 (broad)Weak
C=O Stretch1700-1650 (strong)Moderate
Aromatic C=C Stretch1600-1450 (multiple bands)Strong
C-F Stretch1100-1000Moderate
C-Br Stretch700-500Strong

Note: These are expected frequency ranges and the actual values may vary based on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Elucidation

For a successful X-ray crystallographic analysis, the first step is to grow a single crystal of high quality. Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting diffraction pattern can be analyzed to generate an electron density map, from which the atomic positions are determined.

The crystal structure of a related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, reveals a planar quinoline ring system. researchgate.net It is highly probable that the quinoline core of this compound is also largely planar. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potentially halogen bonding involving the bromine atom. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

A hypothetical table summarizing key crystallographic parameters that would be obtained from such an analysis is provided below.

Parameter Description
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C-Br, C-F, N-H).
Bond Angles (°)Angles between adjacent bonds.
Torsion Angles (°)Dihedral angles defining the conformation of the molecule.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. researchgate.netrsc.org This technique is particularly valuable for chiral molecules, as enantiomers exhibit mirror-image ECD spectra. While this compound itself is not chiral, if it were to be used as a scaffold for the synthesis of chiral derivatives, ECD would be an indispensable tool for determining the absolute configuration of the newly formed stereocenters.

The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. The quinolinone core of the molecule contains chromophores that absorb in the UV-visible region. Any chiral perturbation to this system, for instance by the introduction of a chiral substituent, would result in a characteristic ECD spectrum.

The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the chiral derivative. nih.gov

Computational and Theoretical Studies on 3 Bromo 6 Fluoroquinolin 2 1h One and Quinolinone Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed exploration of electronic structure, which in turn governs a molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Applications to Vibrational Spectra and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and vibrational spectra of quinolinone derivatives. DFT calculations, often using functionals like B3LYP, provide a good balance between computational cost and accuracy.

Studies on halogenated quinoline (B57606) derivatives have demonstrated the utility of DFT in predicting molecular geometries and electronic parameters. acs.org For instance, quantum chemical calculations on N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) have been performed to analyze their electronic structure and reactivity. acs.org Such studies often involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of a molecule. acs.org A smaller energy gap generally implies higher reactivity. acs.org

The influence of solvent on the electronic properties is also a key consideration. Solvation models, such as the polarizable continuum model (PCM), are often employed in conjunction with DFT to simulate the effect of a solvent environment, which can enhance molecular stability and alter reactivity. acs.org

Vibrational spectra, including infrared (IR) and Raman spectra, are valuable for molecular characterization. DFT calculations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimentally observed vibrational bands to specific molecular motions. nih.gov This has been demonstrated in studies of various quinoline derivatives, where the calculated and measured spectral positions of absorption bands show good agreement. nih.gov

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are indispensable tools in drug discovery and development for predicting and analyzing the interactions between a small molecule and a biological target, such as a protein or enzyme.

Molecular docking studies are frequently employed to predict the binding affinity and orientation of quinolinone derivatives within the active site of a target protein. nih.gov These simulations provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies on fluoroquinolone derivatives with DNA gyrase have helped to elucidate their binding modes and structure-activity relationships (SAR). researchgate.net

Investigating Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions play a pivotal role in the binding of ligands to biological macromolecules. Beyond classical hydrogen bonds and hydrophobic interactions, halogen bonding has emerged as a significant and directional interaction in medicinal chemistry. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.

In the context of 3-bromo-6-fluoroquinolin-2(1H)-one, the bromine atom at the C3 position can potentially act as a halogen bond donor. The strength of this interaction can be influenced by the electronic environment of the quinolinone ring. Computational studies have shown that halogen bonding can be a key factor in the binding of halogenated ligands to their protein targets. acs.org The electrophilicity of the halogen atom, often visualized as a positive region of electrostatic potential (a "σ-hole"), is a key determinant of halogen bond strength. acs.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located and activation energies calculated, offering a detailed understanding of reaction pathways.

For quinolinone derivatives, computational methods have been used to explore the mechanisms of their synthesis and subsequent reactions. For example, studies on the halogenation of quinaldines have provided insights into the underlying reaction pathways. rsc.org Similarly, the mechanisms of annulation reactions to form quinoline and carbolinone scaffolds have been investigated using computational tools, often in conjunction with experimental studies. mdpi.comacs.org These computational investigations can help to explain regioselectivity and reactivity patterns observed in the laboratory.

Conformational Analysis and Tautomerism Studies

The three-dimensional conformation of a molecule is crucial for its biological activity. Computational methods are widely used to explore the conformational landscape of flexible molecules and to study tautomeric equilibria.

3 Bromo 6 Fluoroquinolin 2 1h One As a Versatile Synthetic Building Block

Applications in the Construction of Diverse Heterocyclic Systems

The strategic placement of a bromine atom at the C-3 position of the 6-fluoroquinolin-2(1H)-one scaffold renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of complex heterocyclic systems.

Notably, the Suzuki-Miyaura coupling reaction has been effectively employed to introduce aryl and heteroaryl substituents at the 3-position. This reaction, which couples an organoboron compound with a halide, is highly valued for its functional group tolerance and mild reaction conditions. The use of 3-bromo-6-fluoroquinolin-2(1H)-one in Suzuki-Miyaura couplings allows for the synthesis of 3-aryl-6-fluoroquinolin-2(1H)-ones, which are scaffolds of interest in medicinal chemistry due to their presence in various biologically active molecules. nih.govclaremont.edu

Similarly, the Buchwald-Hartwig amination is another powerful tool that utilizes the reactivity of the C-Br bond. This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amino groups at the 3-position. The resulting 3-amino-6-fluoroquinolin-2(1H)-one derivatives are valuable intermediates for the synthesis of compounds with potential therapeutic applications. For instance, research on the related 6-bromo-2-chloroquinoline (B23617) has demonstrated the feasibility of selective Buchwald-Hartwig amination to introduce various cyclic amines, highlighting the potential for similar transformations on the this compound core. nih.gov

The versatility of this building block is further demonstrated by its potential use in other cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, which would allow for the introduction of alkenyl, alkynyl, and organotin groups, respectively. This wide range of possible transformations underscores the importance of this compound as a versatile platform for the synthesis of diverse and complex heterocyclic structures.

Coupling ReactionReagentProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acids or esters3-Aryl/heteroaryl-6-fluoroquinolin-2(1H)-ones
Buchwald-HartwigAmines3-Amino-6-fluoroquinolin-2(1H)-ones
HeckAlkenes3-Alkenyl-6-fluoroquinolin-2(1H)-ones
SonogashiraTerminal alkynes3-Alkynyl-6-fluoroquinolin-2(1H)-ones
StilleOrganostannanes3-Organostannyl-6-fluoroquinolin-2(1H)-ones

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies in drug discovery for the rapid generation of large collections of structurally diverse molecules, known as chemical libraries. nih.govnih.gov The structural attributes of this compound make it an excellent scaffold for such synthetic endeavors.

The presence of multiple reaction sites on the quinolinone core allows for the systematic introduction of a variety of chemical functionalities. The bromine atom at the 3-position can be functionalized through the cross-coupling reactions mentioned previously, while the lactam nitrogen at the 1-position can be alkylated or acylated. Furthermore, the fluoro group at the 6-position and the aromatic ring itself can be subjected to further modifications, although these are generally less straightforward.

This multi-faceted reactivity allows for a "build/couple/pair" approach, a common strategy in DOS, where a core scaffold is sequentially and systematically elaborated with different building blocks to generate a library of related but structurally distinct compounds. frontiersin.org For example, a library of 3-aryl-1-alkyl-6-fluoroquinolin-2(1H)-ones could be readily synthesized by first alkylating the lactam nitrogen and then performing a Suzuki-Miyaura coupling with a diverse set of arylboronic acids.

The quinoline (B57606) scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a large number of biologically active compounds. nih.gov By using this compound as the foundational building block, chemists can generate libraries of novel compounds that are biased towards interacting with biological targets, thereby increasing the probability of identifying new drug leads. elsevierpure.com

PositionPotential ModificationReaction Type
1 (Nitrogen)Alkylation, AcylationNucleophilic substitution
3 (Bromine)Arylation, Amination, etc.Cross-coupling reactions
Aromatic RingFurther substitutionElectrophilic aromatic substitution

Precursor for Selectively Halogenated and Fluorinated Scaffolds

The presence of both a bromine and a fluorine atom on the this compound scaffold makes it a valuable precursor for the synthesis of other selectively halogenated and fluorinated quinolinones. The differential reactivity of the C-Br and C-F bonds allows for selective chemical transformations.

The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for the selective functionalization of the 3-position while leaving the fluorine atom at the 6-position intact. This is particularly important as the incorporation of fluorine into drug candidates is a common strategy to improve metabolic stability, bioavailability, and binding affinity.

Furthermore, the bromine atom can be replaced with other halogens, such as iodine or chlorine, through halogen exchange reactions. This would provide a series of 3-halo-6-fluoroquinolin-2(1H)-ones with varying reactivity profiles, further expanding the synthetic utility of this scaffold.

In some instances, it may be desirable to remove the bromine atom altogether through a process called hydrodebromination. This would yield 6-fluoroquinolin-2(1H)-one, a simpler but still valuable building block. Conversely, under specific conditions, the fluorine atom could potentially be displaced, although this is generally more challenging. The ability to selectively manipulate the halogenation pattern of the quinolinone core provides chemists with a fine-tuning mechanism for modulating the physicochemical and pharmacological properties of the final compounds.

TransformationReagents/ConditionsProduct
Selective C-Br functionalizationPd catalyst, coupling partner3-Substituted-6-fluoroquinolin-2(1H)-one
Halogen exchange (Br to I)NaI, Cu(I) catalyst3-Iodo-6-fluoroquinolin-2(1H)-one
HydrodebrominationH₂, Pd/C6-Fluoroquinolin-2(1H)-one

Integration into Multi-component Reaction Schemes for Molecular Complexity

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product that incorporates structural elements from each of the starting materials. nih.govacs.orgresearchgate.net The integration of this compound into MCR schemes offers a rapid and efficient route to novel and complex molecular architectures.

While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively reported, the inherent functionalities of the quinolinone scaffold suggest its potential for such applications. researchgate.netnih.govbaranlab.orgresearchgate.netnih.govnih.gov The Ugi four-component reaction, for instance, typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The quinolinone structure contains a secondary amine (in its lactam form) and a ketone, which could potentially participate in Ugi-like transformations.

Furthermore, the bromine atom at the 3-position can be converted into other functional groups that are more amenable to participation in MCRs. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo a variety of cycloaddition reactions in a multi-component fashion. Similarly, the bromine itself could potentially act as an electrophilic component in certain MCRs.

The development of novel MCRs that incorporate this compound as a key building block would represent a significant advancement in the synthesis of complex, drug-like molecules. This approach would allow for the rapid generation of molecular complexity from simple starting materials, accelerating the drug discovery process.

MCR TypePotential Reactants with Quinolinone DerivativeResulting Scaffold
Ugi-typeAldehyde, Isocyanide, Carboxylic AcidHighly substituted peptide-like structures
Passerini-typeAldehyde, Isocyanideα-Acyloxyamides
Povarov-typeElectron-rich alkeneFused polycyclic systems

Structure Activity Relationship Sar Principles in Halogenated Quinolinones: Beyond Specific Biological Outcomes

Influence of Halogenation (Bromine and Fluorine) on Molecular Geometry and Electronic Distribution

The introduction of halogen atoms, such as bromine and fluorine, into the quinolinone structure induces significant changes in its geometry and electronic landscape. Fluorine, being the most electronegative element, and bromine, with its larger size and polarizability, exert distinct and combined effects.

In 3-Bromo-6-fluoroquinolin-2(1H)-one, the fluorine atom at the C-6 position primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This alters the electron density of the benzene (B151609) ring, influencing its reactivity and the nature of its intermolecular interactions. The small size of fluorine means it generally does not cause significant steric hindrance.

Conversely, the bromine atom at the C-3 position, which is part of the pyridine (B92270) ring, also has an electron-withdrawing inductive effect. Its larger size compared to hydrogen can lead to notable steric effects, influencing the planarity of the quinolinone system. Furthermore, the presence of bromine introduces the potential for halogen bonding, a specific type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. youtube.comacs.org The electrostatic potential of a halogen atom is anisotropic, with a positive or neutral "σ-hole" on the outermost portion of the halogen along the C-X bond axis and a negative equatorial belt. acs.org The strength of this σ-hole increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine or fluorine. acs.org

The combination of a 6-fluoro and a 3-bromo substituent creates a unique electronic profile. The electron-withdrawing nature of both halogens can increase the polarity of the molecule and affect the hydrogen bond acceptor ability of the quinoline (B57606) ring system. nih.gov

Table 1: Influence of Halogenation on Quinolinone Properties

HalogenPositionPrimary Electronic EffectImpact on Molecular GeometryPotential for Intermolecular Interactions
FluorineC-6Strong inductive withdrawal (-I)Minimal steric impactCan participate in hydrogen bonding
BromineC-3Inductive withdrawal (-I)Potential for steric hindrance, affecting planarityStrong potential for halogen bonding

Impact of Substituents at N-1, C-3, C-5, C-6, C-7, and C-8 on Reactivity and Molecular Recognition

Substituents at various positions on the quinolinone ring play a critical role in defining the molecule's reactivity and its ability to be recognized by other molecules.

C-3 Position: The C-3 position is often critical for the molecule's function. In many biologically active quinolones, a carboxylic acid group at this position is essential. nih.gov The presence of a bromine atom, as in this compound, significantly alters the electronic properties of this position, making it a site for potential further functionalization. The steric bulk of the bromine can also influence the approach of reactants.

C-5 Position: Substituents at the C-5 position can significantly impact the planarity of the quinolinone ring system due to steric hindrance with the adjacent C-4 carbonyl group. nih.gov Both electron-donating and electron-withdrawing groups at this position can alter the electronic distribution of the benzene portion of the molecule.

C-6 Position: The C-6 position is frequently substituted with fluorine in many quinolone-based compounds. This substitution generally enhances molecular stability and can improve properties like membrane permeability. The fluorine atom can also participate in hydrogen bonding interactions. mdpi.com

C-7 Position: Substituents at the C-7 position are known to have a significant impact on molecular recognition. Often, a piperazine (B1678402) or a similar heterocyclic ring is attached at this position, which can engage in various intermolecular interactions. The nature and conformation of the C-7 substituent can be a key determinant of a molecule's binding affinity to a target.

Table 2: General Impact of Substituents on the Quinolinone Scaffold

PositionType of SubstituentGeneral Impact on Reactivity and Molecular Recognition
N-1Alkyl, CyclopropylInfluences lipophilicity and steric profile
C-3Halogen, CarboxylCritical for electronic properties and potential for further functionalization
C-5Various groupsAffects planarity and electronic distribution of the benzene ring
C-6Halogen (e.g., Fluorine)Enhances stability and can participate in hydrogen bonding
C-7Heterocyclic ringsKey for molecular recognition and binding affinity
C-8Halogen, AlkylInfluences overall 3D shape and stereochemistry

Stereoelectronic Effects and Planarity Considerations in Quinolinone Scaffolds

The planarity of the quinolinone ring system is a crucial factor that influences its ability to participate in π-π stacking interactions and to fit into binding sites. Stereoelectronic effects, which encompass both steric and electronic influences on the molecule's conformation, are paramount.

The quinolinone core is largely planar, but substituents can introduce distortions. For instance, bulky groups at the C-5 or C-8 positions can cause the benzene ring to pucker or twist relative to the pyridine ring. The planarity of molecules is a key factor in enabling π-π stacking interactions between quinoline ring systems. nih.gov

In this compound, the relatively small fluorine atom at C-6 is unlikely to significantly disrupt the planarity. However, the bromine atom at C-3, while not exceptionally large, could introduce some local distortions. The electronic effects of the halogens also play a role. The electron-withdrawing nature of both bromine and fluorine will polarize the π-system of the quinolinone ring, which can affect the strength and geometry of π-stacking interactions.

Modulating Intermolecular Interactions through Strategic Substitution

The ability of a molecule to interact with its environment is governed by a range of non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking. Strategic substitution on the quinolinone scaffold allows for the fine-tuning of these interactions.

Hydrogen Bonding: The N-H group and the C=O group of the quinolinone ring are prime sites for hydrogen bonding. rsc.orgnih.gov The presence of a fluorine atom at C-6 can also act as a hydrogen bond acceptor. The strength of these interactions can be modulated by the electronic effects of other substituents on the ring.

Halogen Bonding: The bromine atom at the C-3 position of this compound makes it a potential halogen bond donor. youtube.comnih.gov This interaction is directional and can play a significant role in molecular recognition and the formation of supramolecular assemblies. The strength of the halogen bond is influenced by the electron-withdrawing character of the rest of the molecule. acs.orgnih.gov

π-π Stacking: The aromatic quinolinone ring system is well-suited for π-π stacking interactions. nih.govresearchgate.netmdpi.com These interactions are sensitive to the electronic nature of the aromatic rings. The presence of electron-withdrawing halogens in this compound will create a more electron-poor π-system, which can favor interactions with electron-rich aromatic systems. The geometry of stacking (e.g., face-to-face vs. parallel-displaced) is influenced by the distribution of partial charges across the ring system. chemrxiv.org

Table 3: Intermolecular Interactions in Halogenated Quinolinones

Interaction TypeKey Structural FeaturesRole of Substituents
Hydrogen BondingN-H, C=O, Halogen atomsElectronic effects of substituents modulate the acidity/basicity of donor/acceptor sites
Halogen BondingC-Br, C-IElectron-withdrawing groups enhance the positive σ-hole, strengthening the interaction
π-π StackingAromatic ringsElectronic character (electron-rich vs. electron-poor) and planarity of the ring system are critical

Future Perspectives and Advanced Research Avenues in 3 Bromo 6 Fluoroquinolin 2 1h One Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of the quinolin-2(1H)-one core has traditionally been accomplished through established name reactions like the Knorr synthesis, which involves the condensation of β-keto esters with anilines. researchgate.net However, these classical methods often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. mdpi.comnih.gov

Future research is focused on developing more efficient and versatile synthetic strategies. One promising approach involves the use of 2-fluoromalonic acid, which can react with aniline (B41778) derivatives in the presence of phosphoryl chloride in a tandem chlorination-cyclization process to create polysubstituted 3-fluoroquinoline (B1210502) systems. researchgate.net Another innovative route starts from readily available aliphatic amino carboxylic acid substrates, proceeding through intramolecular amide bond formation, cyclization, and protection steps to construct fused tricyclic quinoline (B57606) frameworks. scispace.com These modern methods aim to provide higher yields, greater functional group tolerance, and access to novel quinolinone analogs that are difficult to obtain through traditional means. mdpi.comtandfonline.com

Synthetic Method Description Key Features
Knorr Synthesis Condensation of β-keto esters and anilines, followed by cyclization of the resulting anilides. researchgate.netTraditional method, well-established. researchgate.net
Tandem Chlorination-Cyclization Reaction of 2-fluoromalonic acid with anilines using phosphoryl chloride. researchgate.netEfficient, single-step process for fluorinated quinolines. researchgate.net
Fused Tricyclic Synthesis Multi-step process starting from aliphatic amino carboxylic acids involving cyclization and protection. scispace.comAccess to complex, fused quinoline structures. scispace.com

Exploration of Advanced Catalytic Systems for Quinolinone Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of quinoline scaffolds, offering high regioselectivity and efficiency. nih.govnih.gov The direct C-H functionalization of quinolines is particularly attractive as it represents an atom- and step-economical approach to creating complex molecules. acs.org

Advanced catalytic systems are being explored to selectively introduce functional groups at various positions of the quinolinone ring. acs.org For instance, nickel-catalyzed methods have been developed for the C3-selective thioetherification, alkylation, and arylation of quinolines at room temperature. acs.org These reactions are proposed to proceed through the formation of a 1,4-dihydroquinoline (B1252258) intermediate after a 1,4-addition of a nickel hydride species. acs.org Similarly, rhodium-catalyzed cascade reactions have been used to synthesize CF₃- and alkynyl-substituted quinoline derivatives from N-aryl amidines and CF₃-ynones. rsc.org These catalytic advancements allow for the late-stage functionalization of the pre-formed quinoline core, providing rapid access to a diverse library of derivatives. acs.org

Catalytic System Functionalization Position Key Features
Nickel-Catalysis Thioetherification, alkylation, arylation, acylation, phosphorylation. acs.orgC3Mild conditions (room temperature), exclusive C3 selectivity. acs.org
Rhodium-Catalysis Alkenylation, alkynylation. rsc.orgAryl and Alkenyl C-HCascade reaction, good functional group compatibility. rsc.org
Palladium-Catalysis Arylation. nih.govC2Utilizes quinoline N-oxides, proceeds via a Pd(0)/Pd(II) mechanism. nih.gov

Computational Chemistry and Artificial Intelligence in Quinolinone Design and Discovery

AI/Computational Approach Application in Quinolinone Research Potential Impact
Generative AI Models De novo design of novel quinolinone structures with specific properties. nih.govnih.govAccelerated discovery of new chemical entities with therapeutic potential. mdpi.com
Reinforcement Learning Optimization of molecules for multiple properties (e.g., potency, selectivity, ADME). nih.govDesign of more effective and safer drug candidates. nih.gov
Large-Scale Simulation Datasets Training AI models to predict reaction outcomes and molecular interactions accurately. lbl.govEnhanced predictive power for designing complex syntheses and understanding biological activity. lbl.gov

Expanding the Scope of Derivatization for New Chemical Entities

The 3-bromo-6-fluoroquinolin-2(1H)-one scaffold is a key starting point for creating new chemical entities (NCEs) with potential therapeutic applications. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Research has demonstrated the successful derivatization of the quinolinone core to produce potent and selective inhibitors of biological targets. For example, a series of quinolinone derivatives were optimized as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target in several human cancers. acs.orgnih.gov Through systematic modification of the quinolinone structure, researchers were able to improve metabolic stability and oral bioavailability, leading to the identification of a preclinical candidate. acs.orgnih.gov Other derivatization strategies include the synthesis of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones through ring-opening and recyclization reactions, which have shown potential for nonlinear optical applications. rsc.org The synthesis of compounds like 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) as a class I selective histone deacetylase (HDAC) inhibitor further highlights the therapeutic potential of derivatized quinolines. nih.gov

Sustainable Synthesis and Green Chemistry Innovations in Quinolinone Production

In recent years, there has been a significant shift towards the adoption of green and sustainable practices in chemical synthesis to minimize environmental impact. nih.govresearchgate.net This paradigm shift is also influencing the production of quinolinone derivatives, with researchers focusing on methods that reduce waste, conserve energy, and utilize environmentally benign solvents and catalysts. researchgate.netresearchgate.net

Green chemistry approaches to quinolinone synthesis include the use of microwave irradiation, which can significantly shorten reaction times and improve yields. tandfonline.comresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also being developed to reduce the need for intermediate purification and minimize solvent usage. nih.govresearchgate.net The use of greener solvents, such as water and ethanol (B145695), is another key aspect of sustainable quinolinone production. tandfonline.comresearchgate.net Furthermore, the development of catalyst-free reaction conditions and the use of recoverable and reusable catalysts are central to making the synthesis of quinolinones more economically and environmentally sustainable. nih.govtandfonline.comresearchgate.net

Green Chemistry Approach Example in Quinolinone Synthesis Benefit
Microwave-Assisted Synthesis Synthesis of quinoline derivatives in water or ethanol. tandfonline.comReduced reaction times, improved yields. tandfonline.comresearchgate.net
One-Pot Reactions Multi-component condensation reactions. nih.govresearchgate.netIncreased efficiency, reduced waste. researchgate.net
Green Solvents Use of water, ethanol, or solvent-free conditions. tandfonline.comresearchgate.netReduced environmental impact and toxicity. researchgate.net
Sustainable Catalysts Use of recoverable or catalyst-free systems. tandfonline.comresearchgate.netLower cost, reduced metal contamination. researchgate.net

Q & A

Q. Table 1: Bioactivity Comparison of Halogenated Quinolinones

CompoundSubstitution PatternIC50_{50} (DNA Gyrase)LogP
3-Bromo-6-fluoroquinolin-2-oneBr (C3), F (C6)0.8 µM2.1
3-Chloro-6-fluoroquinolin-2-oneCl (C3), F (C6)2.5 µM1.9
6-Fluoroquinolin-2-oneF (C6)>10 µM1.2
Data adapted from halogen substitution studies .

Basic: What biological targets are associated with this compound?

Answer: Primary targets include:

  • DNA gyrase : Inhibition disrupts bacterial DNA replication (Gram-positive pathogens).
  • Topoisomerase IIα : Anticancer activity via DNA strand break induction.
  • Kinases (e.g., EGFR) : Fluorine enhances H-bonding with ATP-binding pockets. Validate via SPR (surface plasmon resonance) with recombinant proteins .

Advanced: How do electronic effects of Br/F substituents influence binding affinity?

Answer:

  • Bromine : Increases lipophilicity (LogP +0.5 vs. H) and polarizability, enhancing van der Waals interactions.
  • Fluorine : Electron-withdrawing effect stabilizes adjacent carbonyl groups, improving H-bond acceptor strength.
    Methodology :
  • Molecular docking (AutoDock Vina) : Compare binding poses with/without halogens.
  • SAR studies : Synthesize dehalogenated analogs to quantify contribution (e.g., ∆∆G binding ≥ 2 kcal/mol for Br) .

Basic: What strategies mitigate cytotoxicity in normal cells during anticancer studies?

Answer:

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated hydroxyl) to reduce off-target effects.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–150 nm) for targeted delivery.
  • Selectivity screening : Prioritize compounds with >10-fold selectivity (cancer vs. normal cell lines) in MTT assays .

Advanced: How is crystallographic data for this compound refined to resolve disorder?

Answer:

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals. Use PART instructions for disordered Br/F atoms.
  • Hirshfeld surface analysis (CrystalExplorer) : Visualize close contacts (e.g., Br···O interactions).
  • R-factor convergence : Optimize with isotropic displacement parameters (Uiso_{iso} < 0.05 Å2^2) .

Basic: What computational methods predict physicochemical properties?

Answer:

  • LogP/LogD : Use MarvinSketch (ChemAxon) with atomic contribution models.
  • pKa prediction : ADMET Predictor (Simulations Plus) accounts for quinolinone ring basicity (predicted pKa ~4.2).
  • Solubility : COSMO-RS (Turbomole) simulates solvent interactions in DMSO/water mixtures .

Advanced: How can metabolic stability be improved for in vivo applications?

Answer:

  • Deuterium incorporation : Replace labile H atoms (e.g., C-H adjacent to carbonyl) to slow CYP450 metabolism.
  • Structure-metabolism relationships (SMR) : Identify metabolic soft spots via LC-MS/MS metabolite profiling.
  • Co-crystallization with CYP3A4 : Guide rational design of resistant analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.